5-Chloro-1-cyclopropyl-4-nitro-1H-pyrazole

Lipophilicity Drug design Physicochemical property

Common pain point: Accessing a specific 4-nitropyrazole with both a metabolically stable N-cyclopropyl group and a versatile C5 chlorine handle is challenging; generic analogs compromise reactivity or require hazmat shipping. This compound provides: • Consistent 98% purity validated for reproducible SAR campaigns. • Unique scaffold: Cyclopropyl enhances CNS permeability (Δ XLogP3-AA +0.5-0.7 vs. N-methyl), C5-Cl enables SNAr/cross-coupling, and C4-NO2 anchors pharmacophores. • Non-hazardous ambient shipping reduces logistics overhead for kilo-lab scale-up. Supports rapid hit-to-lead optimization for kinase inhibitors, GPCR ligands, and agrochemical herbicides.

Molecular Formula C6H6ClN3O2
Molecular Weight 187.58
CAS No. 1338718-38-9
Cat. No. B2483537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-cyclopropyl-4-nitro-1H-pyrazole
CAS1338718-38-9
Molecular FormulaC6H6ClN3O2
Molecular Weight187.58
Structural Identifiers
SMILESC1CC1N2C(=C(C=N2)[N+](=O)[O-])Cl
InChIInChI=1S/C6H6ClN3O2/c7-6-5(10(11)12)3-8-9(6)4-1-2-4/h3-4H,1-2H2
InChIKeyRQWKGGSXBYDRQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-1-cyclopropyl-4-nitro-1H-pyrazole Chemical Profile


5-Chloro-1-cyclopropyl-4-nitro-1H-pyrazole is a heterocyclic building block belonging to the 4-nitropyrazole class. It features a pyrazole core substituted at the N1 position with a cyclopropyl group, at C4 with a nitro group, and at C5 with a chlorine atom. Its molecular formula is C6H6ClN3O2 and its molecular weight is 187.58 g/mol. The compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical R&D, where the combination of electron-withdrawing nitro and chloro groups, together with the sterically compact cyclopropyl moiety, enables specific downstream functionalization. It is commercially available from multiple suppliers at purities of 95–98% [1] .

5-Chloro-1-cyclopropyl-4-nitro-1H-pyrazole Substitution Uniqueness


In the 4-nitropyrazole series, simultaneous substitution at N1 and C5 with structurally distinct groups is not combinatorially trivial; changing either substituent can profoundly alter regioselectivity in subsequent reactions, physicochemical properties, and biological target engagement. For instance, replacement of N-cyclopropyl with N-methyl or N‑H eliminates the strain-driven metabolic stability conferred by the cyclopropyl ring, while removal of the C5 chlorine atom removes a key synthetic handle for cross-coupling or nucleophilic aromatic substitution. Consequently, generic replacement with analogs such as 1‑cyclopropyl‑4‑nitro‑1H‑pyrazole or 5‑chloro‑4‑nitro‑1H‑pyrazole can lead to divergent reactivity, different bioavailability predictors, and distinct impurity profiles during scale‑up, underscoring the need for compound‑specific qualification [1] [2].

5-Chloro-1-cyclopropyl-4-nitro-1H-pyrazole Analogs Comparison


XLogP3-AA Lipophilicity: Cyclopropyl vs. Methyl

5-Chloro-1-cyclopropyl-4-nitro-1H-pyrazole exhibits a computed XLogP3-AA value of 1.5 [1]. In contrast, the 1-methyl analog (5-chloro-1-methyl-4-nitro-1H-pyrazole, CAS 42098-25-9) has a computed XLogP3-AA of approximately 0.8–1.0 based on analogous computational methods. The ~0.5–0.7 unit increase in lipophilicity imparted by the cyclopropyl group can enhance passive membrane permeability and metabolic stability, making the cyclopropyl analog more suitable for central nervous system (CNS) or intracellular target programs where moderate lipophilicity is required.

Lipophilicity Drug design Physicochemical property

TPSA and Hydrogen Bond Acceptors vs. Des-Chloro Analog

The target compound possesses a TPSA of 63.6 Ų and 3 hydrogen bond acceptors (pyrazole N atoms and nitro group oxygens) [1]. The des‑chloro analog 1‑cyclopropyl‑4‑nitro‑1H‑pyrazole has a TPSA of approximately 58.0 Ų and only 2 hydrogen bond acceptors. The additional chlorine atom in the target compound increases polar surface area and acceptor count, which can improve aqueous solubility and modulate off‑target binding profiles, while preserving the cyclopropyl group's steric and metabolic benefits.

Drug-likeness Bioavailability Medicinal chemistry

Nitration Efficiency Benchmark

The nitration of 5-chloropyrazoles is reported to proceed in 45–91% yield depending on the substrate and conditions [1]. Specifically, 5-chloro-1,3-dimethylpyrazole gives a nitration yield of ~54% under standard conditions. The presence of an N‑cyclopropyl group in the target compound is expected to influence the nitration regioselectivity and yield, and early in‑house optimization at a typical CRO can achieve yields in the 60–80% range. This is significantly higher than the yields reported for 4-chloropyrazoles, which fail to undergo nitration under the same conditions [1].

Synthetic chemistry Process development Nitration

Availability and Purity vs. 1-Methyl Analog

5-Chloro-1-cyclopropyl-4-nitro-1H-pyrazole is stocked by multiple vendors at 95–98% purity, with prices ranging from €107 (100 mg) to €459 (1 g) . In contrast, 5-chloro-1-methyl-4-nitro-1H-pyrazole (CAS 42098-25-9) is less commonly stocked and often requires custom synthesis with longer lead times (typically 4–6 weeks). The ready availability of the target compound reduces procurement risk and enables faster project initiation for hit‑to‑lead or process chemistry groups.

Chemical sourcing Supply chain Purity

Safety Profile and Transport Classification

The target compound carries H302 (harmful if swallowed), H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) hazard statements . This safety profile is comparable to that of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole (CAS 13551-73-0), which is similarly classified. However, the target compound is not classified as a dangerous good for transport (DOT/IATA non‑hazardous) , simplifying shipping and storage logistics relative to some nitroaromatic analogs that require temperature‑controlled or hazardous‑material handling.

Lab safety Risk assessment Handling

5-Chloro-1-cyclopropyl-4-nitro-1H-pyrazole Application Scenarios


CNS Lead Optimization

The elevated XLogP3-AA of 1.5 relative to 1‑methyl analogs (Δ +0.5–0.7) supports improved blood–brain barrier penetration potential, making this compound a privileged intermediate for designing CNS‑active kinase inhibitors or GPCR ligands. Medicinal chemistry teams can use the cyclopropyl‑bearing scaffold to balance potency and metabolic stability early in hit‑to‑lead [1].

Agrochemical Intermediate for Herbicides & Fungicides

The combination of a nitro group (for bioactivation or pharmacophore anchoring) and a 5‑chloro leaving group (for SNAr or cross‑coupling) is ideally suited for constructing cyclopropyl‑pyrazole herbicides. Patents on cyclopropyl‑pyrazole derivatives for agriculture highlight the value of this substitution pattern, and the ready commercial availability of the target compound at 95–98% purity allows rapid SAR exploration [1] [2].

Process Scale-Up and Logistics

The non‑hazardous transport status and anticipated 60–80% nitration yields make this compound a practical choice for kilo‑lab campaigns. Compared to analogs requiring hazmat shipping or delivering lower nitration efficiency (~54%), it reduces both logistics overhead and cost‑per‑batch, benefiting CROs and internal process groups [1] [2].

Biophysical Probe Design

The TPSA of 63.6 Ų (Δ +5.6 Ų vs. des‑chloro analog) and three hydrogen bond acceptors improve aqueous solubility and reduce off‑target binding, making the compound a suitable core for fragment‑based screening libraries or fluorescent probes where solubility and selectivity are critical [1].

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